molecular formula C18H28N4 B1418257 N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1171500-61-0

N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1418257
CAS No.: 1171500-61-0
M. Wt: 300.4 g/mol
InChI Key: ZRDBXFSTCZIHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a chemical compound designed for advanced research, particularly in the field of oncology. This spiro-piperidine scaffold is of significant interest in medicinal chemistry for developing inhibitors against epigenetic targets. Compounds based on the spiro[piperidine-4,2'-quinoxaline] structure have been investigated as potent and selective inhibitors of the ASH1L (Absent, Small, or Homeotic Discs 1-Like) protein, a histone lysine methyltransferase implicated in acute leukemia and other cancers . The dimethyl and tert-butyl modifications on the core structure are typical medicinal chemistry strategies aimed at optimizing a compound's binding affinity, selectivity, and cellular potency by engaging with specific hydrophobic pockets on the target protein . Researchers can utilize this compound as a chemical probe to study the biological functions of ASH1L and its role in oncogenesis, or as a lead structure for the development of novel anti-cancer therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4/c1-12-10-14-15(11-13(12)2)21-18(6-8-19-9-7-18)16(20-14)22-17(3,4)5/h10-11,19,21H,6-9H2,1-5H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDBXFSTCZIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC(C)(C)C)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structural formula indicates a spirocyclic system that combines a piperidine and a quinoxaline moiety. This unique structure is believed to contribute to its biological activity.

2.1 Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 9 to 22 μM across different cell lines, including neuroblastoma (SH-SY5Y), colorectal adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cells .

The mechanism of action appears to involve modulation of the p53 pathway, leading to increased apoptosis in cancer cells. Specifically, the compound was shown to enhance p53 protein expression and activate downstream apoptotic markers such as p21 .

2.2 Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it demonstrated activity against acetylcholinesterase (AChE) with IC50 values indicating moderate inhibition . Such activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

3. Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the core structure affect biological activity. For instance, variations in substituents on the piperidine and quinoxaline rings were explored to optimize potency and selectivity against specific targets.

Table 1: SAR Findings

Compound VariantSubstituentIC50 (μM)Notes
Original Compound-9 - 22Effective against multiple cancer cell lines
Variant AMethyl15Increased potency observed
Variant BFluoro12Enhanced selectivity but reduced solubility
Variant CBromo10Optimal balance between potency and metabolic stability

Case Study 1: In Vivo Efficacy

In a recent animal model study, this compound was administered orally at varying doses. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential in vivo .

Case Study 2: Metabolic Stability

Further investigations into metabolic stability revealed that the compound exhibited favorable pharmacokinetic properties, with low clearance rates in both human and rat liver microsomes (HLM and RLM), indicating potential for sustained therapeutic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine exhibit promising anticancer properties. For instance, derivatives containing quinoxaline moieties have shown significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds operate through mechanisms such as tyrosine kinase inhibition and induction of apoptosis, which are critical pathways in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research demonstrates moderate to strong inhibitory effects against bacterial strains like Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance antibacterial efficacy .

Case Studies

  • Anticancer Screening : A series of quinoxaline derivatives were synthesized and tested for their anticancer activity. Out of 25 derivatives, 10 exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Evaluation : In another study focused on piperidine derivatives, several compounds demonstrated significant activity against various bacterial strains. The most active compounds were identified with IC50 values as low as 0.63 μM against urease, suggesting their potential as therapeutic agents in treating bacterial infections .

Data Tables

Compound Activity IC50 (μg/mL) Target
Compound AAnticancer1.9HCT-116
Compound BAnticancer3.5MCF-7
Compound CAntimicrobial0.63Urease
Compound DAntimicrobial2.14Salmonella

Comparison with Similar Compounds

Research Findings and Trends

  • Ferroptosis Inhibition: Liproxstatin-1’s efficacy underscores the role of spiroquinoxalines in targeting lipid peroxidation pathways. The target compound’s dimethyl groups may fine-tune redox activity .
  • CNS Applications : Analogues like BMS-933043 (a nicotinic α7 receptor agonist) demonstrate spirocycles’ relevance in neuropharmacology. The tert-butyl group in the target compound may enhance CNS bioavailability .
  • PPI Modulation : S019-2097’s inclusion in sp³-enriched libraries highlights the scaffold’s versatility in disrupting protein interfaces .

Q & A

Q. What are the standard synthetic protocols for N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine?

The synthesis involves multi-step procedures, including spirocyclization and palladium-catalyzed coupling. For example:

  • Step 1 : Oxidative cleavage of intermediates using NaH2PO4/NaClO2 in t-BuOH/acetonitrile (0°C to RT, 2 h), followed by EtOAc extraction and column chromatography .
  • Step 2 : Buchwald-Hartwig amination with 5-(4-methylpiperazin-1-yl)pyridin-2-amine using Pd(OAc)2/X-Phos/Cs2CO3 in dioxane (100°C, 12 h) .
  • Step 3 : Deprotection of tert-butyl carbamate with TFA in DCM (0°C, 2 h), neutralization with NaHCO3, and purification via prep-TLC .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 577 [M + H]+ for intermediates) .
  • NMR Spectroscopy : Used to verify spirocyclic structure and regiochemistry (¹H, ¹³C, 2D-NMR) .
  • HPLC : Ensures purity (≥98%) for biological assays .

Q. What in vitro models assess its ferroptosis-inhibitory activity?

  • Human Renal Proximal Tubule Cells : Treated with RSL3 (1 µM) to induce ferroptosis. Cell viability is measured via MTT assay, and lipid peroxidation is quantified using C11-BODIPY .
  • GPX4-Knockout Fibroblasts : Used to validate on-target effects, with IC50 values ranging 22–38 nM .

Q. What are key solubility and stability considerations?

  • Solubility : ≥10 mg/mL in DMSO, ≥2 mg/mL in ethanol (with warming) .
  • Storage : Stable at -20°C in anhydrous form; avoid repeated freeze-thaw cycles .

Q. Which animal models are validated for therapeutic studies?

  • GPX4 Knockout Mice : Survival assays (dose: 10 mg/kg, IP) to evaluate protection from renal failure .
  • Hepatic Ischemia-Reperfusion Models : Administered at 5 mg/kg to reduce tissue damage .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values (22–38 nM) be resolved?

Variations arise from assay conditions:

  • Cell Type : Renal vs. fibroblast models may differ in GPX4 expression or lipid peroxide levels .
  • Compound Formulation : Hydrochloride salts (e.g., Liproxstatin-1 HCl) enhance solubility, lowering apparent IC50 .
  • Endpoint Measurement : Lipid peroxidation (C11-BODIPY) vs. cell death (TUNEL) may yield divergent results .

Q. What strategies optimize spirocyclic intermediate yields during synthesis?

  • Catalyst Optimization : Pd(OAc)2/X-Phos improves coupling efficiency in dioxane (yield: 37–45%) .
  • Protecting Groups : tert-Butyl carbamate prevents undesired side reactions during spirocyclization .
  • Temperature Control : Slow addition of NaClO2 at 0°C minimizes over-oxidation .

Q. How to address low oral bioavailability in preclinical models?

  • Formulation Adjustments : Use hydrochloride salts (e.g., Liproxstatin-1 HCl) to enhance solubility in aqueous buffers .
  • Prodrug Design : Introduce ester groups (e.g., tert-butyl esters) for improved absorption, followed by in vivo hydrolysis .

Q. How to design experiments evaluating off-target effects in vivo?

  • Comparative Studies : Co-administer with other ferroptosis inhibitors (e.g., Ferrostatin-1) to assess specificity .
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated GPX4-KO mice identifies off-target pathways .
  • Kinase Screening Panels : Test inhibition of 400+ kinases at 10 µM to exclude promiscuous binding .

Q. What computational methods predict interactions with ferroptosis-related proteins?

  • Molecular Docking : Model binding to GPX4 or ACSL4 using spiropiperidine scaffolds as templates (e.g., PDB: 6HN3) .
  • MD Simulations : Assess stability of compound-lipid bilayer interactions to predict membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.